molecular formula C7H5BrN4S B2812589 N-(2-Bromophenyl)-1,2,3,4-thiatriazol-5-amine CAS No. 1903963-79-0

N-(2-Bromophenyl)-1,2,3,4-thiatriazol-5-amine

Cat. No. B2812589
CAS RN: 1903963-79-0
M. Wt: 257.11
InChI Key: YSYYSORRVPVOTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-Bromophenyl)-1,2,3,4-thiatriazol-5-amine” is a complex organic compound that contains a bromophenyl group, a thiatriazole ring, and an amine group . The bromophenyl group is a phenyl ring with a bromine atom attached, the thiatriazole is a heterocyclic ring containing three nitrogen atoms, one sulfur atom, and one carbon atom, and the amine group consists of a nitrogen atom with a lone pair of electrons .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The bromophenyl group would likely contribute to the overall polarity of the molecule, while the thiatriazole ring could potentially participate in aromatic stacking interactions .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . The bromine atom on the phenyl ring could be replaced via nucleophilic aromatic substitution reactions . The amine group could participate in acid-base reactions, or act as a nucleophile in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling and melting points . The amine group could allow the compound to form hydrogen bonds, influencing its solubility in different solvents .

Scientific Research Applications

  • Noncovalent Interactions and Crystal Structure Analysis :

    • N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, including derivatives similar to N-(2-Bromophenyl)-1,2,3,4-thiatriazol-5-amine, have been studied for their noncovalent interactions and crystal structures. The research focused on intra- and intermolecular interactions, characterized by quantum theory and Hirshfeld surface analysis. This study contributes to the understanding of molecular interactions and crystallography in compounds with halogen substitutions (El-Emam et al., 2020).
  • Molecular Cocrystals and Hydrogen Bonding :

    • The creation of molecular cocrystals from interactions with carboxylic acids has been explored. This research involved the study of hydrogen bonding and other noncovalent interactions in the crystal structures of these cocrystals, providing insights into the structural chemistry of thiadiazole derivatives (Smith & Lynch, 2013).
  • Quantum Chemical and Molecular Dynamics Studies :

    • Studies on the inhibition performances of thiadiazole derivatives, including those related to N-(2-Bromophenyl)-1,2,3,4-thiatriazol-5-amine, using quantum chemical parameters and molecular dynamics simulations. This research is significant for understanding the corrosion inhibition performances of these compounds (Kaya et al., 2016).
  • Synthesis and Characterization of Derivatives :

    • Research on the synthesis and characterization of various derivatives of thiadiazole compounds, including methods of synthesis, crystal structure, and Hirshfeld surface analysis. These studies contribute to the field of organic chemistry, particularly in the synthesis of novel compounds (Nadaf et al., 2019).
  • Ring Expansion Reactions :

    • An investigation into the ring-expansion reactions of thiatriazoles, leading to the formation of thiatriazines. This study is relevant for understanding the chemical behavior and potential applications of thiatriazole derivatives in organic synthesis (Duggan et al., 2007).
  • Antimicrobial Activities :

    • Examination of the biological activities, specifically antibacterial and antifungal properties, of triazolo-thiadiazole derivatives. This research highlights the potential pharmaceutical applications of these compounds (Lal et al., 2012).

Future Directions

Future research on this compound could focus on exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. It would also be important to conduct thorough safety and toxicity studies .

properties

IUPAC Name

N-(2-bromophenyl)thiatriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4S/c8-5-3-1-2-4-6(5)9-7-10-11-12-13-7/h1-4H,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYYSORRVPVOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NN=NS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromophenyl)-1,2,3,4-thiatriazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.